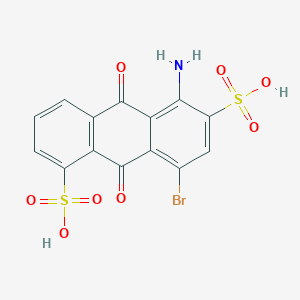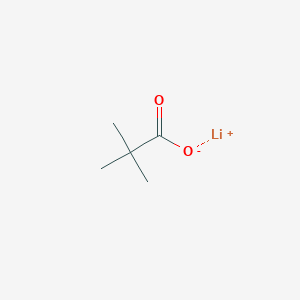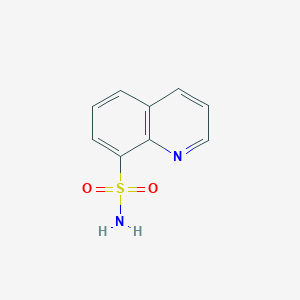
Bromopentacarbonylrhenium(I)
Übersicht
Beschreibung
Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, commonly used for the synthesis of other rhenium complexes. It has the chemical formula Re(CO)₅Br and a molar mass of 406.16 g/mol. This compound is colorless and sublimes at temperatures between 85-90°C under reduced pressure .
Wissenschaftliche Forschungsanwendungen
Bromopentacarbonylrhenium(I) has several scientific research applications:
Solar Energy Conversion:
Study of π-Electron Deficient Complexes: It is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands.
Wirkmechanismus
Target of Action
Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, primarily used for the synthesis of other rhenium complexes . Its primary targets are the molecules or structures within these complexes that it helps form.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it reacts with zinc and acetic acid to give pentacarbonylhydridorhenium (HRe(CO)5), as per the following reaction :
Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3\text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3
Biochemical Pathways
It is known to be a precursor to other rhenium complexes, suggesting it plays a role in the biochemical pathways that these complexes are involved in .
Result of Action
The primary result of Bromopentacarbonylrhenium(I)'s action is the formation of other rhenium complexes. These complexes can have various molecular and cellular effects depending on their specific structures and functions .
Biochemische Analyse
Biochemical Properties
It is known to be used in the study of π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands .
Molecular Mechanism
It is known to be a precursor to other rhenium complexes , suggesting that it may exert its effects at the molecular level through the formation of these complexes.
Vorbereitungsmethoden
Bromopentacarbonylrhenium(I) can be synthesized through several methods:
Oxidation of Dirhenium Decacarbonyl with Bromine: This method involves the reaction of dirhenium decacarbonyl (Re₂(CO)₁₀) with bromine (Br₂) to produce Bromopentacarbonylrhenium(I) (Re(CO)₅Br). [ \text{Re}{10} + \text{Br}_2 \rightarrow 2 \text{ReBr}(\text{CO})_5 ]
Reductive Carbonylation of Rhenium(III) Bromide: This method involves the reaction of rhenium(III) bromide (ReBr₃) with copper (Cu) and carbon monoxide (CO) to produce Bromopentacarbonylrhenium(I) and copper(I) bromide (CuBr) as a byproduct. [ \text{ReBr}_3 + 2 \text{Cu} + 5 \text{CO} \rightarrow \text{ReBr}(\text{CO})_5 + 2 \text{CuBr} ]
Analyse Chemischer Reaktionen
Bromopentacarbonylrhenium(I) undergoes various chemical reactions, including:
Reduction: It reacts with zinc (Zn) and acetic acid (HO₂CCH₃) to form pentacarbonylhydridorhenium (HRe(CO)₅) and zinc bromide acetate (ZnBrO₂CCH₃). [ \text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 ]
Hydrolysis: Heating Bromopentacarbonylrhenium(I) in water produces the triaquo complex ([Re(H₂O)₃(CO)₃]Br) and carbon monoxide (CO). [ \text{Re(CO)}_5\text{Br} + 3 \text{H}_2\text{O} \rightarrow [\text{Re(H}_2\text{O})_3(\text{CO})_3]\text{Br} + 2 \text{CO} ]
Vergleich Mit ähnlichen Verbindungen
Bromopentacarbonylrhenium(I) can be compared with other similar compounds, such as:
Pentacarbonylhydridorhenium (HRe(CO)₅): Formed by the reduction of Bromopentacarbonylrhenium(I) with zinc and acetic acid.
Tetraethylammonium Tribromotricarbonylrhenate(III) ([NEt₄]₂[ReBr₃(CO)₃]): Formed by the reaction of Bromopentacarbonylrhenium(I) with tetraethylammonium bromide in diglyme.
Triaquo Complex ([Re(H₂O)₃(CO)₃]Br): Formed by the hydrolysis of Bromopentacarbonylrhenium(I) in water.
Bromopentacarbonylrhenium(I) is unique due to its versatility as a precursor to various rhenium complexes and its ability to undergo multiple types of chemical reactions.
Eigenschaften
IUPAC Name |
bromorhenium;carbon monoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBOTGGBYFKEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrO5Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14220-21-4 | |
| Record name | Bromopentacarbonylrhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentacarbonylrhenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structure of Bromopentacarbonylrhenium(I) and how is it characterized?
A: Bromopentacarbonylrhenium(I), with the molecular formula [Re(CO)5Br], exhibits an octahedral coordination geometry around the central rhenium atom. [] This means the rhenium atom is bonded to five carbonyl groups (CO) and one bromine atom (Br) in a symmetrical arrangement. The Re-C bond lengths range from 1.889 to 1.991 Å, while the Re-Br bond length is 2.619 Å. [] Crystallographic studies confirm this structure, revealing that the compound crystallizes in the orthorhombic space group Pnma with specific lattice parameters. []
Q2: What are the main catalytic applications of Bromopentacarbonylrhenium(I)?
A: Bromopentacarbonylrhenium(I) is a versatile catalyst for various organic reactions. It effectively catalyzes the alkylation of arenes with alkyl halides. [] This reaction, typically requiring harsh conditions, proceeds under milder conditions in the presence of catalytic amounts of Bromopentacarbonylrhenium(I), resulting in mono- and dialkyl-substituted arenes. [] Additionally, it exhibits catalytic activity in Friedel-Crafts acylation reactions. [] This reaction, involving the electrophilic substitution of aromatic compounds with acyl chlorides, is facilitated by Bromopentacarbonylrhenium(I), allowing for the efficient synthesis of various aromatic ketones. []
Q3: Are there other Rhenium complexes that show similar catalytic activity?
A: Yes, research suggests that other rhenium complexes, including tricarbonylcyclopentadienylrhenium(I) [Re(C5H5)(CO)3] and decacarbonyldirhenium [Re2(CO)10], also demonstrate catalytic activity in the alkylation of arenes with alkyl halides. [] These complexes, alongside Bromopentacarbonylrhenium(I), offer a potential range of catalysts for this reaction, potentially influencing factors such as reaction rate and selectivity. []
Q4: Has Bromopentacarbonylrhenium(I) been used in conjunction with other ligands?
A: Yes, studies have explored the reactivity of Bromopentacarbonylrhenium(I) with various ligands. For instance, its reaction with ferrocenylcarbaldehyde thiosemicarbazones has been investigated. [] This research provided valuable insights into the coordination chemistry of Bromopentacarbonylrhenium(I) with bidentate thiosemicarbazone ligands, highlighting its potential for forming diverse metal complexes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B86416.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)

